

Unveiling the Antithrombotic Potential of BMS-262084: A Preclinical In-Depth Analysis

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Compound of Interest				
Compound Name:	BMS-262084			
Cat. No.:	B1667191	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical antithrombotic effects of **BMS-262084**, a potent and selective irreversible inhibitor of Factor XIa (FXIa). The following sections detail the pharmacological profile of **BMS-262084**, its efficacy in various animal models of thrombosis, and the associated bleeding risk, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams of its mechanism and experimental application.

Core Pharmacological Profile

BMS-262084 is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.[1][2][3] It demonstrates high selectivity for human FXIa with a half-maximal inhibitory concentration (IC50) of 2.8 nM.[4] The compound's inhibitory activity extends to human tryptase (IC50 = 5 nM), while showing significantly less potency against other coagulation-related proteases such as trypsin, urokinase, plasma kallikrein, plasmin, thrombin (Factor IIa), and Factor IXa.[4] This selectivity underscores its targeted mechanism of action within the intrinsic coagulation cascade.

In vitro studies have consistently shown that **BMS-262084** prolongs the activated partial thromboplastin time (aPTT) without affecting the prothrombin time (PT), thrombin time (TT), or HepTest.[1][5][6] This is a key characteristic of FXIa inhibitors, indicating a specific impact on the intrinsic pathway of coagulation with minimal disruption to the extrinsic and common pathways.





Quantitative Efficacy and Coagulation Parameters

The preclinical efficacy of **BMS-262084** has been demonstrated across multiple species and thrombosis models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity of BMS-262084

Parameter	Species	Value	Reference
IC50 (FXIa)	Human	2.8 nM	[4]
IC50 (Tryptase)	Human	5 nM	[4]
IC50 (Other Proteases)	Human	> 0.05 μM	[4]
aPTT Doubling Conc. (EC2x)	Human Plasma	0.14 μΜ	[7]
aPTT Doubling Conc. (EC2x)	Rat Plasma	2.2 μΜ	[7]
aPTT Doubling Conc. (EC2x)	Rabbit Plasma	10.6 μΜ	[1][6]

Table 2: In Vivo Antithrombotic Efficacy of BMS-262084 in Rabbit Models

Thrombosis Model	Endpoint	ED50 (mg/kg/h, IV)	Reference
Arteriovenous-Shunt Thrombosis (AVST)	50% reduction in thrombus weight	0.4	[1][6]
Venous Thrombosis (VT)	50% reduction in thrombus weight	0.7	[1][6]
Electrolytic-Mediated Carotid Arterial Thrombosis (ECAT)	50% increase in blood flow	1.5	[1][6]



Table 3: Antithrombotic Effects of BMS-262084 in Rat Models

Thrombosis Model	Dose (mg/kg + mg/kg/h, IV)	Effect	Reference
FeCl3-Induced Carotid Artery Thrombosis	12 + 12	73% reduction in thrombus weight	[4][7]
FeCl3-Induced Vena Cava Thrombosis	12 + 12	97% reduction in thrombus weight	[7]
FeCl3-Induced Vena Cava Thrombosis	0.2 + 0.2	38% reduction in thrombus weight	[7]
Tissue Factor-Induced Venous Thrombosis	Up to 24 + 24	No effect	[7]

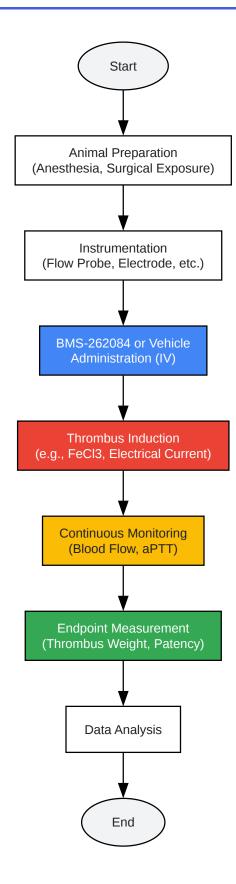
Signaling Pathway and Mechanism of Action

BMS-262084 exerts its antithrombotic effect by targeting Factor XIa within the intrinsic pathway of the coagulation cascade. The diagram below illustrates this mechanism.

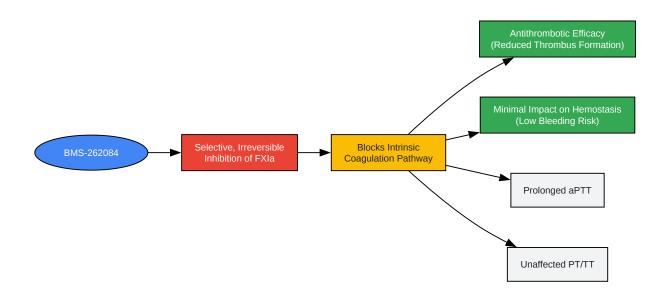












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